2-(1-Phenylethyl)aniline
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Overview
Description
2-(1-Phenylethyl)aniline is an organic compound with the molecular formula C14H15N It is a derivative of aniline, where the amino group is substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide reacts with a nucleophile under specific conditions to form the desired product . Another method involves the reduction of nitroarenes, where the nitro group is reduced to an amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce nitroso or nitro derivatives, while reduction can yield different amine compounds.
Scientific Research Applications
2-(1-Phenylethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-(1-Phenylethyl)aniline: This compound has a nitro group instead of an amino group, leading to different chemical properties and reactivity.
Phenylethylamine: A simpler compound with a similar structure but lacking the aromatic ring substitution.
Uniqueness
2-(1-Phenylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
28534-06-7 |
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Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(1-phenylethyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11H,15H2,1H3 |
InChI Key |
PONACZUQXOYIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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